

# T-1840383 (ABBV-383): A Technical Overview of its Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**T-1840383**, also known as ABBV-383 or TNB-383B, is an investigational bispecific antibody engineered to engage T-cells for the targeted destruction of cancer cells. This document provides a comprehensive technical overview of its preclinical and clinical antitumor activity, mechanism of action, and the experimental protocols utilized in its evaluation. The current body of research focuses almost exclusively on its efficacy in B-cell maturation antigen (BCMA) expressing hematological malignancies, primarily multiple myeloma.

#### **Mechanism of Action**

**T-1840383** is a humanized IgG4 bispecific antibody that simultaneously targets the B-cell maturation antigen (BCMA) on myeloma cells and the CD3 epsilon chain on T-cells.[1][2][3] This dual-targeting mechanism effectively forms a cytotoxic synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the malignant cell.[4]

A key design feature of **T-1840383** is its asymmetric architecture. It possesses two high-avidity binding domains for BCMA and one low-affinity binding domain for CD3.[5][6] This configuration is intended to promote potent and specific killing of BCMA-expressing tumor cells while minimizing off-target T-cell activation and the associated risk of severe cytokine release syndrome (CRS), a common adverse event with T-cell engaging therapies.[7][8] Preclinical



studies have suggested that this design leads to preferential activation of effector T-cells over regulatory T-cells.[2]

## **Signaling Pathway**

The binding of **T-1840383** to CD3 on T-cells and BCMA on myeloma cells initiates a signaling cascade within the T-cell, mimicking natural T-cell receptor (TCR) activation. This leads to the activation of downstream signaling pathways, resulting in the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell.





Click to download full resolution via product page

T-1840383 Mechanism of Action



## **Antitumor Activity Spectrum**

The antitumor activity of **T-1840383** has been primarily evaluated in the context of multiple myeloma. There is limited publicly available data on its efficacy against other cancer types. One study showed that a BCMAxCD3 bispecific antibody could induce cytotoxicity in B-cell lymphoma cell lines, suggesting potential for broader application in BCMA-expressing B-cell malignancies.[9] Another study is evaluating its safety and efficacy in AL Amyloidosis, a related plasma cell disorder.[10][11]

Preclinical In Vitro & Ex Vivo Data

| Cell Line / Model                                          | Assay Type                | Key Findings                                                                   | Reference |
|------------------------------------------------------------|---------------------------|--------------------------------------------------------------------------------|-----------|
| Multiple Myeloma Cell<br>Lines (e.g., NCI-H929,<br>MOLP-8) | Cytotoxicity Assay        | Dose-dependent killing of MM cell lines.                                       | [12]      |
| Primary MM cells from patients                             | Ex Vivo Cytotoxicity      | Induced lysis of primary MM cells by autologous T-cells at low concentrations. | [13][14]  |
| B-cell Lymphoma Cell<br>Lines                              | Cytotoxicity Assay        | Mediated T-cell activation and cytotoxicity.                                   | [9]       |
| Patient-derived bone<br>marrow mononuclear<br>cells        | Cytokine Release<br>Assay | Markedly reduced cytokine production compared to a positive control T-BsAb.    | [15]      |

**Preclinical In Vivo Data** 

| Tumor Model                                      | Treatment | Key Findings                               | Reference |
|--------------------------------------------------|-----------|--------------------------------------------|-----------|
| Myeloma xenograft in NSG mice (with human PBMCs) | TNB-383B  | Reduced tumor load and increased survival. | [15]      |

[16]

[16]



Clinical Data (Phase I, NCT03933735) in

Relapsed/Refractory Multiple Myeloma ≥ Very Good Overall **Partial Dose Cohort** Ν Response Reference Response Rate (ORR) (VGPR) All evaluable 122 57% 43% [16] patients

54%

39%

68%

59%

| <b>Experimental Protocols</b> |          |
|-------------------------------|----------|
| In Vitro Cytotoxicity Assay   | <b>/</b> |

79

49

Objective: To determine the ability of **T-1840383** to mediate T-cell killing of target cancer cells.

#### Methodology:

≥ 40 mg dose escalation +

expansion

60 mg dose

expansion

- Cell Culture: Target cancer cells (e.g., multiple myeloma cell lines) are cultured under standard conditions. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to be used as effector cells.
- Co-culture: Target cells are seeded in 96-well plates. **T-1840383** is added at various concentrations, followed by the addition of PBMCs at a specific effector-to-target (E:T) ratio.
- Incubation: The co-culture is incubated for a defined period (e.g., 48 hours).
- Lysis Measurement: Cell lysis is quantified using various methods, such as:
  - Calcein-AM release assay: Target cells are pre-loaded with Calcein-AM, which is released upon cell lysis and can be measured fluorometrically.[15]



- Flow cytometry: Staining with viability dyes (e.g., propidium iodide) and cell-specific markers to differentiate and quantify live/dead target cells.[13]
- Lactate dehydrogenase (LDH) release assay: LDH released from lysed cells is measured colorimetrically.





Click to download full resolution via product page

In Vitro Cytotoxicity Assay Workflow

## **Cytokine Release Assay**

Objective: To measure the levels of cytokines released from T-cells upon engagement by **T-1840383**.

#### Methodology:

- Co-culture Setup: Similar to the cytotoxicity assay, target cells, T-1840383, and PBMCs are co-cultured.
- Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
- Cytokine Quantification: The concentration of various cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or enzymelinked immunosorbent assay (ELISA).[13][17]

### In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of **T-1840383**.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., NSG mice) are used, which can accept human cell grafts without rejection.
- Tumor Implantation: Human multiple myeloma cells are implanted into the mice, typically subcutaneously or intravenously, to establish tumors.
- PBMC Engraftment: Human PBMCs are injected into the mice to provide a human immune system component.
- Treatment: Once tumors are established, mice are treated with **T-1840383** or a vehicle control at specified doses and schedules.
- Efficacy Assessment: Antitumor activity is assessed by:



- Tumor volume measurements: For subcutaneous tumors, tumor size is measured regularly with calipers.
- Bioluminescence imaging: If tumor cells are engineered to express luciferase, tumor burden can be monitored non-invasively.
- Survival analysis: The lifespan of treated versus control mice is monitored.[15]

### Conclusion

**T-1840383** (ABBV-383) is a promising BCMA x CD3 bispecific antibody with demonstrated potent antitumor activity against multiple myeloma in preclinical and early clinical studies. Its unique design with low-affinity CD3 binding appears to translate to a manageable safety profile with reduced cytokine release. While its activity is well-documented in multiple myeloma, further investigation is warranted to explore its potential therapeutic utility in other BCMA-expressing malignancies. The ongoing clinical trials will provide more definitive data on its efficacy and safety in a broader patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. ABBV-383, a novel BCMA/CD3 bispecific antibody for the treatment of RRMM [multiplemyelomahub.com]
- 3. How can the unique structure of the bispecific ABBV-383 impact its safety and efficacy? [multiplemyelomahub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news.abbvie.com [news.abbvie.com]
- 7. IMS Events [imsannual2024.eventscribe.net]



- 8. ashpublications.org [ashpublications.org]
- 9. Redirecting T-cell Activity with Anti-BCMA/Anti-CD3 Bispecific Antibodies in Chronic Lymphocytic Leukemia and Other B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
- 11. An Open-Label Phase 1/2 Study Evaluating the Safety and Efficacy of Etentamig (ABBV-383) in AL Amyloidosis | Herbert Irving Comprehensive Cancer Center (HICCC) New York [cancer.columbia.edu]
- 12. A BCMAxCD3 bispecific T cell—engaging antibody demonstrates robust antitumor efficacy similar to that of anti-BCMA CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex vivo efficacy of BCMA-bispecific antibody TNB-383B in relapsed/refractory multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ex vivo efficacy of BCMA-bispecific antibody TNB-383B in relapsed/refractory multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3 Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple Myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [T-1840383 (ABBV-383): A Technical Overview of its Antitumor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15496051#t-1840383-antitumor-activity-spectrum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com